molecular formula C10H9NO3 B104492 Methyl 2-oxoindoline-6-carboxylate CAS No. 14192-26-8

Methyl 2-oxoindoline-6-carboxylate

Cat. No.: B104492
CAS No.: 14192-26-8
M. Wt: 191.18 g/mol
InChI Key: YFTGUNWFFVDLNM-UHFFFAOYSA-N
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Description

Methyl 2-oxoindoline-6-carboxylate: is a chemical compound with the molecular formula C10H9NO3 . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, including those used in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxoindoline-6-carboxylate typically involves the reaction of indole derivatives with appropriate reagents. One common method includes the reaction of 2-nitrobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization and reduction steps . Another method involves the use of SnCl2 and NaOAc in tetrahydrofuran to yield methyl 1-hydroxyindole-3-carboxylate, which is then methylated using methyl iodide .

Industrial Production Methods: Industrial production of this compound often involves optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles and indolines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Methyl 2-oxoindoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting angiokinase pathways.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit angiokinase enzymes, which play a crucial role in the regulation of angiogenesis. This inhibition can lead to the suppression of tumor growth and metastasis in cancer therapy .

Comparison with Similar Compounds

Methyl 2-oxoindoline-6-carboxylate can be compared with other similar compounds such as:

  • Methyl 2-oxoindole-6-carboxylate
  • 2-Oxindole-6-carboxylic acid methyl ester
  • 2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester

Uniqueness: What sets this compound apart is its specific structural features that make it a valuable intermediate in the synthesis of angiokinase inhibitors. Its ability to undergo various chemical transformations also adds to its versatility in synthetic organic chemistry .

Biological Activity

Methyl 2-oxoindoline-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its oxindole structure, which is known for various biological activities. The compound can be represented by the following structural formula:

Methyl 2 Oxoindoline 6 Carboxylate\text{Methyl 2 Oxoindoline 6 Carboxylate}

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell Line IC50 (µM) Reference
A549 (Lung Carcinoma)50
MCF7 (Breast Cancer)32
MDA-MB-231 (Triple-Negative)Not specified
Caki-2 (Kidney Carcinoma)Not specified
T98G (Glioblastoma)Not specified

The highest cytotoxicity was observed against the MCF7 and A549 cell lines, with a notable inhibition percentage compared to control treatments.

The mechanisms underlying the antiproliferative effects of this compound are believed to involve several pathways:

  • Inhibition of Tyrosine Kinases : The compound serves as a precursor for Nintedanib, a known tyrosine kinase inhibitor, which blocks intracellular signaling pathways critical for tumor growth and metastasis .
  • Induction of Apoptosis : Studies have indicated that compounds derived from the oxindole scaffold can activate procaspase-3, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : Certain derivatives have shown the ability to induce cell cycle arrest, thereby preventing cancer cell proliferation .

Case Studies

Several case studies have highlighted the potential of this compound and its derivatives in cancer therapy:

  • Study on Lung Cancer : A study indicated that methyl 2-oxoindoline derivatives exhibited potent activity against lung cancer cell lines, suggesting their potential as therapeutic agents in lung cancer treatment .
  • Breast Cancer Research : Another investigation focused on breast cancer cell lines showed that compounds related to methyl 2-oxoindoline could inhibit cell growth significantly, providing a basis for further development of breast cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-oxoindoline-6-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 2-oxoindoline-6-carboxylic acid using methanol under acidic catalysis. Optimization involves:

  • Temperature control : Reactions are often carried out at reflux (60–80°C) to ensure complete conversion.
  • Catalyst selection : Sulfuric acid or thionyl chloride (SOCl₂) are common catalysts, but milder alternatives like DCC (dicyclohexylcarbodiimide) can reduce side reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >95% purity.
    Data Table :
CatalystYield (%)Purity (%)Side Products
H₂SO₄7892Diethyl ether adducts
SOCl₂8595Minimal

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

  • ¹H NMR : Look for the methyl ester peak at δ 3.8–3.9 ppm (singlet, 3H) and the indoline ring protons (δ 6.8–7.2 ppm for aromatic protons).
  • IR : Strong carbonyl stretches at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (oxoindoline C=O) .
  • Mass Spec : Molecular ion peak at m/z 205 (M⁺) and fragment ions at m/z 160 (loss of COOCH₃).

Contradiction Note : Some analogs (e.g., acetylated derivatives in ) show shifted carbonyl peaks due to substituent effects, requiring careful comparison with reference spectra.

Q. What safety protocols are critical for handling this compound in the lab?

  • Acute Toxicity : Classified as Category 4 for oral, dermal, and inhalation toxicity (EU-GHS/CLP). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Spill Response : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent spreading.
  • Storage : Keep in a cool, dry place (<25°C) away from oxidizers. Use airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

When refining X-ray diffraction

  • Software Tools : Use SHELXL for small-molecule refinement. For twinned crystals or high-resolution data, apply the TWIN/BASF commands .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .
    Example : A study on a related indoline derivative revealed pseudo-merohedral twinning, resolved by adjusting the HKLF5 keyword in SHELXL .

Q. How do impurities like Nintedanib Impurity 32 form during synthesis, and how can they be minimized?

Nintedanib Impurity 32 (a structural analog) arises from incomplete acetylation or cross-reactivity during coupling steps. Mitigation strategies:

  • Reagent Purity : Use freshly distilled methanol and acetic anhydride to avoid moisture-induced side reactions.
  • Chromatographic Monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to detect impurities early .
    Data Table :
ImpurityRetention Time (min)SourceMitigation
Impurity 3212.3Acetylation side productReduce reaction time to 2 hours

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and bioavailability (60–70%), aligning with experimental logP values in .
    Limitation : Discrepancies between predicted and experimental solubility (e.g., 0.5 mg/mL observed vs. 1.2 mg/mL predicted) highlight the need for wet-lab validation .

Q. How can contradictory bioassay results (e.g., cytotoxicity vs. neuroprotection) be addressed in pharmacological studies?

  • Dose-Dependent Effects : Test a broad concentration range (1 nM–100 µM) to identify therapeutic windows.
  • Cell Line Specificity : Use primary neurons for neuroprotection assays vs. cancer lines (e.g., HeLa) for cytotoxicity.
  • Mechanistic Profiling : Combine transcriptomics and proteomics to differentiate on-target vs. off-target effects .

Q. What advanced chromatographic techniques resolve co-eluting peaks in purity analysis?

  • UHPLC-MS/MS : Use a BEH C18 column (1.7 µm particles) with a 0.1% formic acid/acetonitrile gradient. Adjust flow rate to 0.3 mL/min for baseline separation .
  • Chiral HPLC : For enantiomeric impurities, employ Chiralpak IA-3 columns and hexane/isopropanol (90:10) .

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydroindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTGUNWFFVDLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395695
Record name Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14192-26-8
Record name 2-Oxo-2,3-Dihydro-1H-indole-6-carboxylic acid methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-oxindole-6-carboxylate
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Record name Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
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Record name methyl 2-oxoindoline-6-carboxylate
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Record name 2-OXINDOLE-6-CARBOXYLIC ACID METHYL ESTER
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Record name METHYL 2-OXINDOLE-6-CARBOXYLATE
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Retrosynthesis Analysis

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